Benzo[a]pyrene-7-d, a deuterated form of the polycyclic aromatic hydrocarbon benzo[a]pyrene, is a significant compound in environmental chemistry and toxicology. It is primarily recognized for its role as a procarcinogen, which becomes activated through metabolic processes to form reactive intermediates that can interact with DNA, leading to mutagenic effects. Benzo[a]pyrene-7-d is utilized in various scientific applications, including studies on metabolism and the development of analytical methods for detecting benzo[a]pyrene and its metabolites in biological and environmental samples.
Benzo[a]pyrene is a member of the polycyclic aromatic hydrocarbons (PAHs) class, which are organic compounds composed of multiple fused aromatic rings. These compounds are primarily formed from the incomplete combustion of organic materials, such as fossil fuels and tobacco. Benzo[a]pyrene-7-d is synthesized specifically for research purposes to trace metabolic pathways and study the effects of this compound in biological systems.
The synthesis of benzo[a]pyrene-7-d typically involves several steps, employing methods such as:
For example, in one reported synthesis, the reaction conditions were optimized to achieve high yields of the desired product, with specific catalysts like indium chloride being employed under controlled temperatures .
The synthesis requires careful control of reaction conditions, including temperature and catalyst concentration, to maximize yield and purity. The final product can be purified using techniques such as flash chromatography.
Benzo[a]pyrene-7-d retains the same core structure as benzo[a]pyrene but incorporates deuterium at the 7-position on the aromatic ring. This modification allows for enhanced tracking during metabolic studies.
Benzo[a]pyrene-7-d undergoes similar metabolic transformations as its non-deuterated counterpart:
The metabolic pathways are essential for understanding how benzo[a]pyrene-7-d interacts with biological systems and can be traced using mass spectrometry techniques due to the unique mass signature provided by deuterium labeling .
The mechanism by which benzo[a]pyrene-7-d exerts its effects involves several steps:
Research indicates that specific DNA adducts formed from benzo[a]pyrene metabolites are critical indicators of exposure and potential carcinogenicity .
Benzo[a]pyrene-7-d exhibits similar chemical reactivity as non-deuterated benzo[a]pyrene but can be distinguished in analytical methods due to its isotopic labeling. Its log K value indicates high hydrophobicity (6.35), affecting its bioavailability and environmental persistence .
Benzo[a]pyrene-7-d serves several important roles in scientific research:
Benzo[a]pyrene (BaP) undergoes primary activation via cytochrome P450 enzymes (CYP1A1/CYP1B1), which oxidize it to the proximate carcinogen benzo[a]pyrene-7,8-epoxide. This epoxide is subsequently hydrolyzed by epoxide hydrolase to form (±)-benzo[a]pyrene-7,8-trans-dihydrodiol (BP-7,8-diol). Crucially, a second CYP1A1/CYP1B1-mediated oxidation converts BP-7,8-diol to the ultimate carcinogen (+)-anti-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which forms stable DNA adducts at guanine residues (dG-N²-BPDE) [1] [5] [8].
Human organoid studies demonstrate tissue-specific variability in CYP1A1 induction:
Table 1: Tissue-Specific CYP1A1 Induction by BaP in Human Organoids
Organoid Type | Fold Induction (50 µM BaP) | DNA Adduct Formation |
---|---|---|
Kidney | 19,000–30,000 | Low |
Differentiated Liver | 4,500 | High |
Pancreas | 800–5,000 | Highest |
Colon | 300–400 | Lowest |
This metabolic competence correlates with DNA damage responses: pancreatic and undifferentiated liver organoids form the highest levels of BPDE-DNA adducts despite intermediate CYP1A1 induction, suggesting tissue-specific cofactor availability influences ultimate carcinogen formation [1].
Aldo-keto reductases (AKRs), particularly AKR1A1, AKR1C1–AKR1C4, and AKR1B10, oxidize BP-7,8-diol to yield reactive and redox-active benzo[a]pyrene-7,8-dione (BPQ). This oxidation proceeds via ketol intermediates that spontaneously rearrange to catechols, which auto-oxidize to BPQ [2] [7]. Key aspects:
Table 2: AKR Isoforms Involved in BP-7,8-diol Oxidation
AKR Isoform | Key Substrates | Catalytic Efficiency (kcat/Km, mM⁻¹ min⁻¹) |
---|---|---|
AKR1B10 | (+)-B[a]P-7S,8S-dihydrodiol | 2.36 (BP-7,8-diol) vs. 150 (retinal) |
AKR1C1 | (±)-B[a]P-7,8-dihydrodiol | 22.6 |
AKR1C2 | (±)-B[a]P-7,8-dihydrodiol | 53.3 |
AKR1A1 | (−)-B[a]P-7R,8R-dihydrodiol | 29.6 |
Microsomal epoxide hydrolase (mEH) catalyzes the conversion of unstable benzo[a]pyrene-7,8-epoxide to BP-7,8-diol through stereospecific trans-addition of water. This reaction is essential for both detoxification and activation pathways:
The trans-dihydrodiol configuration enables further metabolic activation. Notably, K-region dihydrodiols (e.g., B[a]P-4,5-diol) are resistant to AKR oxidation, highlighting the structural dependence of metabolic fate [2] [7].
Detoxification of BPQ occurs primarily via interception of its catechol intermediate:
Table 3: Detoxification Pathways for BP-7,8-catechol in Human Lung Cells
Enzyme | Primary Product | Catalytic Efficiency | Cellular Consequence |
---|---|---|---|
SULT1A1 | 8-Hydroxy-BaP-7-O-sulfate | 0.42 min⁻¹µM⁻¹ | Blocks redox cycling |
COMT | 7- or 8-O-Methyl catechol | Not quantified | Prevents auto-oxidation to BPQ |
UGTs | Catechol glucuronides | Tissue-dependent | Major pathway in A549 cells |
The competition between detoxifying enzymes and redox-cycling enzymes determines BPQ's genotoxic potential. SULT1A1 polymorphisms may thus influence lung cancer susceptibility by altering this balance [3] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7